molecular formula C21H25N3O4 B2920457 1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea CAS No. 954610-30-1

1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

Cat. No. B2920457
CAS RN: 954610-30-1
M. Wt: 383.448
InChI Key: JSJONDURYHQNDQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also referred to as DMU-212 and has been found to have several interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Anti-HIV-1 Activity

One notable application involves the design and synthesis of urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. A study by Sakakibara et al. (2015) developed a series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. These compounds exhibited good-to-moderate activities against HIV-1, with certain derivatives showing significant anti-HIV-1 activity and high selectivity indexes. This research underscores the potential of urea derivatives in HIV treatment, particularly in developing new agents against drug-resistant mutants (Sakakibara et al., 2015).

Chemical Synthesis and Characterization

Another area of application is in chemical synthesis, where the 3,4-dimethoxybenzyl moiety serves as a protective group in the synthesis of complex molecules. Grunder-Klotz and Ehrhardt (1991) utilized the 3,4-dimethoxybenzyl group to N-protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating its usefulness in synthetic chemistry for creating specific molecular structures (Grunder-Klotz & Ehrhardt, 1991).

Nonlinear Optical Applications

The research extends to the exploration of urea derivatives for nonlinear optical applications. Al-Abdullah et al. (2014) conducted a study on the molecular structure, vibrational spectra, and electronic properties of a urea derivative, highlighting its potential in nonlinear optical applications due to a significant first hyperpolarizability. This suggests that urea derivatives could be promising candidates for developing new materials for optical technologies (Al-Abdullah et al., 2014).

Drug Discovery and Development

Further applications include drug discovery, where urea derivatives are investigated for their pharmacological properties. Studies have synthesized and characterized various urea derivatives for potential activities against diseases such as cancer, neurodegenerative disorders, and pain management. For instance, the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea as an internal standard for LC–MS analysis facilitates pharmacokinetic studies in drug development processes (Liang et al., 2020).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-9-8-15(10-19(18)28-2)12-22-21(26)23-13-16-11-20(25)24(14-16)17-6-4-3-5-7-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJONDURYHQNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

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